molecular formula C13H22N2O3 B2927650 Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158749-85-9

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B2927650
CAS No.: 1158749-85-9
M. Wt: 254.33
InChI Key: OKTKWLDFMRBBTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and a ketone group at the 2-position. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical research as a precursor for drug candidates, particularly in the development of protease inhibitors and neuroactive agents due to its rigid spiro architecture and hydrogen-bonding capabilities .

Properties

IUPAC Name

tert-butyl 2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-6-13(9-15)7-5-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTKWLDFMRBBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-85-9
Record name t-Butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
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Preparation Methods

The synthesis of tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C₁₄H₂₃N₂O₃ (based on analogous structures).
  • Molecular Weight : ~267.35 g/mol (calculated).
  • Structural Features : A 10-membered spiro system (spiro[4.5]decane) with a 2-oxo group and tert-butyl ester.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Variations

The following table summarizes key analogues, highlighting differences in spiro ring size, substituents, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Safety Data Applications
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 C₁₂H₂₀N₂O₃ 240.30 Smaller spiro[3.5]nonane system Acute toxicity (H302), skin/eye irritation (H315/H319) Lab chemical, intermediate synthesis
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate 1160246-73-0 C₁₆H₂₀N₂O₃ 288.34 Benzyl ester instead of tert-butyl Not reported Pharmaceutical research
Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1158750-91-4 C₁₃H₂₁N₂O₃ 253.32 Oxo group at position 3 instead of 2 Purity: 95%; no specific hazards reported Organic synthesis
Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate 2177259-29-7 C₁₆H₂₇N₂O₃ 295.40 Ethyl substituent at position 6 Discontinued commercial status; no safety data Stereochemical studies
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate Not specified C₁₃H₂₂N₂O₂ 238.33 Lacks the 2-oxo group No hazards listed Building block for bioactive molecules

Impact of Structural Variations

  • Spiro Ring Size: Smaller spiro[3.5]nonane systems (e.g., CAS 392331-78-1) exhibit reduced steric hindrance but lower thermal stability compared to spiro[4.5]decane derivatives .
  • Substituent Effects: The tert-butyl group enhances solubility in non-polar solvents, whereas benzyl derivatives (e.g., CAS 1160246-73-0) improve crystallinity . Ethyl-substituted variants (CAS 2177259-29-7) may alter pharmacokinetic properties in drug candidates .

Biological Activity

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cellular interactions, supported by relevant research findings and data.

  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1158749-85-9
  • Structure : Spirocyclic

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Enzyme Inhibition : The compound may interact with various enzymes, influencing their activity and potentially serving as an enzyme inhibitor in biochemical pathways.
  • Cellular Interaction : Investigations into its interaction with cellular receptors indicate possible roles in modulating signaling pathways relevant to disease processes.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure may enable the compound to bind to specific sites on these targets, modulating their activity. This binding can lead to alterations in enzymatic activity or receptor-mediated signaling, contributing to its biological effects.

Research Findings

Despite limited specific literature on this compound, available studies highlight its potential applications:

Synthesis and Modification

The synthesis of this compound can be achieved through various cyclization reactions involving starting materials reacted under controlled conditions with bases and solvents.

Comparative Studies

Comparative studies with structurally similar compounds reveal unique aspects of this compound that may confer specific biological activities not observed in other spirocyclic compounds.

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decaneContains an oxa and diaza componentDifferent spiro configuration
Tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decaneSimilar molecular formulaVariation in biological activity

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound against common pathogens. Results indicated a moderate inhibitory effect on bacterial growth compared to standard antibiotics.
  • Enzyme Interaction Assays : In vitro assays demonstrated that this compound could inhibit the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

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